N-(2-bromophenyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

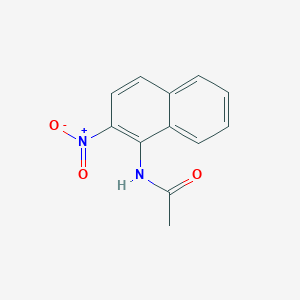

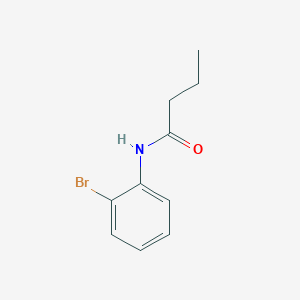

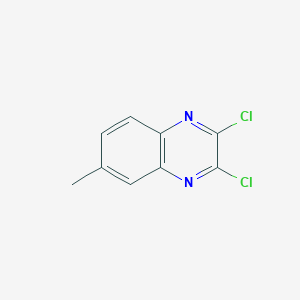

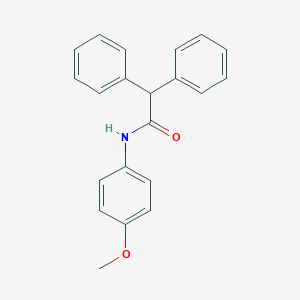

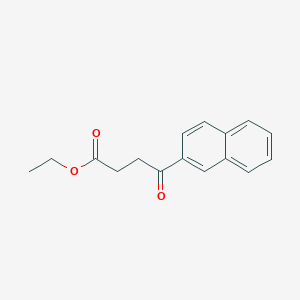

“N-(2-bromophenyl)butanamide” is a compound with the CAS Number: 443122-64-3 . It has a molecular weight of 242.12 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12BrNO/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5H2,1H3,(H,12,13) . This indicates that the compound contains a bromophenyl group attached to a butanamide group .Chemical Reactions Analysis

Amides, such as “this compound”, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.409g/cm3 and a boiling point of 366.2ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Applications and Environmental Impacts of Brominated Compounds

Brominated Flame Retardants (BFRs)

Brominated flame retardants, including novel brominated flame retardants (NBFRs), have been extensively studied due to their environmental persistence, potential for bioaccumulation, and impacts on human health and ecosystems. These compounds are used in various consumer products to inhibit or resist the spread of fire. However, concerns about their environmental and health impacts have led to restrictions and bans on certain BFRs, prompting the search for safer alternatives.

- Environmental Occurrence and Fate : NBFRs have been detected in indoor air, dust, consumer goods, and food, reflecting their widespread use and potential for human exposure. Studies highlight the importance of monitoring these compounds' occurrence and understanding their environmental fate to assess risks accurately (Zuiderveen, Slootweg, & de Boer, 2020).

Organophosphate Flame Retardants (OPFRs)

Organophosphate compounds are used as alternatives to BFRs due to their lower persistence in the environment. However, like BFRs, OPFRs have raised concerns regarding their potential health impacts, including reproductive toxicity and endocrine disruption.

- Toxicity and Human Exposure : Research on the toxicity and human exposure pathways of OPFRs suggests that these compounds may have significant health implications, necessitating further investigation into safer use and alternatives (Lind & Lind, 2018).

Electrochemical Water Treatment

Electrochemical processes have been explored for treating water contaminated with organic and inorganic pollutants, including brominated compounds. These processes offer potential for effective removal of contaminants but require further optimization to minimize energy consumption and avoid the formation of toxic byproducts (Radjenovic & Sedlak, 2015).

Propiedades

IUPAC Name |

N-(2-bromophenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTDZSQKBXRTNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352682 |

Source

|

| Record name | N-(2-bromophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443122-64-3 |

Source

|

| Record name | N-(2-bromophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B182547.png)

![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)